molecular formula C10H13NO2 B097842 Isopropyl 4-aminobenzoate CAS No. 18144-43-9

Isopropyl 4-aminobenzoate

Cat. No.: B097842
CAS No.: 18144-43-9
M. Wt: 179.22 g/mol
InChI Key: JWCPZKNBPMSYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-aminobenzoate is an organic compound with the molecular formula C10H13NO2. It is an ester formed from 4-aminobenzoic acid and isopropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with isopropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-aminobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Isopropyl 4-hydroxybenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Isopropyl 4-aminobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropyl 4-aminobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting the activity of enzymes involved in various metabolic pathways. The ester group allows it to penetrate cell membranes, making it effective in drug delivery applications.

Comparison with Similar Compounds

Isopropyl 4-aminobenzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Similar structure but with an ethyl group instead of an isopropyl group. It has different solubility and reactivity properties.

    Methyl 4-aminobenzoate: Contains a methyl group, leading to variations in its physical and chemical properties.

    Benzocaine (Ethyl 4-aminobenzoate): Widely used as a local anesthetic, highlighting the potential of this compound in similar applications.

This compound stands out due to its unique combination of properties, making it suitable for a variety of applications in different fields.

Properties

IUPAC Name

propan-2-yl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCPZKNBPMSYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876034
Record name Benzoic acid, 4-amino-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18144-43-9
Record name Benzoic acid, p-amino-, isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 4-Aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

ethyl N-(2-hydroxypropyl)-p-aminobenzoate and ethyl N,N-bis(2-hydroxypropyl)-p-aminobenzoate, which are sold under the trade name Amerscreen P
Name
ethyl N-(2-hydroxypropyl)-p-aminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 4-aminobenzoate
Reactant of Route 2
Reactant of Route 2
Isopropyl 4-aminobenzoate
Reactant of Route 3
Reactant of Route 3
Isopropyl 4-aminobenzoate
Reactant of Route 4
Isopropyl 4-aminobenzoate
Reactant of Route 5
Reactant of Route 5
Isopropyl 4-aminobenzoate
Reactant of Route 6
Isopropyl 4-aminobenzoate
Customer
Q & A

Q1: What is interesting about the crystal structure of Isopropyl 4-aminobenzoate?

A1: The research highlights that this compound crystallizes with two molecules in its asymmetric unit []. These molecules form double chains within the crystal structure, held together by N—H⋯O and N—H⋯N hydrogen bonds []. This type of intermolecular interaction is significant in influencing the compound's physical properties, such as melting point and solubility.

Q2: Are there other crystal structures known for this compound?

A2: The abstract doesn't provide information on other potential crystal structures or polymorphs of this compound []. Polymorphs are different crystal structures of the same molecule, and they can have different physical and chemical properties. Further research would be needed to determine if other polymorphs exist.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.